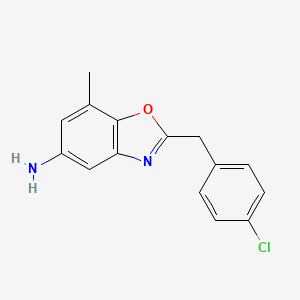
2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “2-(4-Chlorobenzyl)” part suggests a 4-Chlorobenzyl group attached to the second position of the benzoxazole ring . The “7-methyl” indicates a methyl group attached to the seventh position of the benzoxazole ring . The “5-amine” suggests an amine group (-NH2) attached to the fifth position of the benzoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzoxazole ring with various functional groups attached at the 2nd, 5th, and 7th positions . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions and reagents used. For example, the amine group could participate in acid-base reactions, or the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 4-chlorobenzyl alcohol are solid at room temperature and have a pungent odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some novel derivatives of triazoles and benzoxazoles, including compounds related to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Certain compounds exhibited good to moderate activities against test microorganisms, suggesting potential applications in antimicrobial drug development (Bektaş et al., 2007).
Electrochemical Oxidative Amination
An electrochemical process for coupling benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, has been developed. This process uses a tetraalkylammonium halide as a redox catalyst and avoids the use of excess chemical oxidants, thus reducing waste and simplifying the workup process (Gao et al., 2014).
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to benzoxazoles, have shown selective and potent antitumor properties in vitro and in vivo. They have been studied for their potential use in cancer treatment, with particular focus on their metabolic activation and the development of prodrugs to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Chemical Process Optimization
The chemical engineering aspects of optimizing active pharmaceutical ingredient synthesis, including for compounds similar to 2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine, have been studied. This research includes kinetic modeling of complex reaction networks, which can improve productivity and scalability in pharmaceutical manufacturing (Grom et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7-methyl-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-9-6-12(17)8-13-15(9)19-14(18-13)7-10-2-4-11(16)5-3-10/h2-6,8H,7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFLQCEGNJUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-7-methyl-1,3-benzoxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

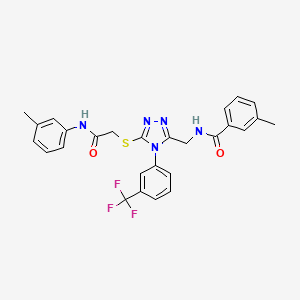
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)
![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)
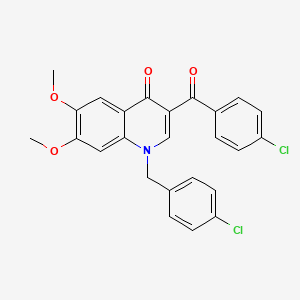
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)
![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)
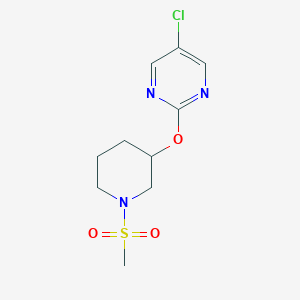
![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
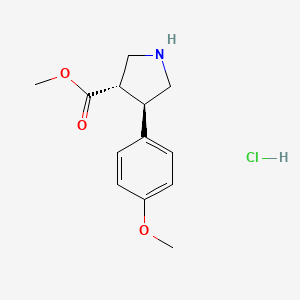
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)